Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Description

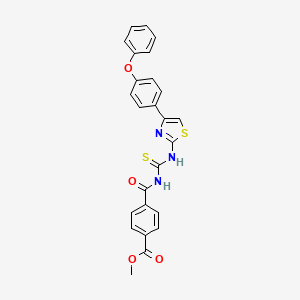

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound featuring a thiazole ring, phenoxyphenyl group, and benzoate ester.

Properties

IUPAC Name |

methyl 4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamothioylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4S2/c1-31-23(30)18-9-7-17(8-10-18)22(29)27-24(33)28-25-26-21(15-34-25)16-11-13-20(14-12-16)32-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJAXNPSBEZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

Attachment of Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole.

Carbamothioylation: The thiazole derivative is then treated with isothiocyanates to introduce the carbamothioyl group.

Formation of Benzoate Ester: Finally, the benzoate ester is formed by esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of starting materials, reaction time, temperature control, and efficient separation and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

Chemical Properties and Structure

Chemical Name : Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Molecular Formula : C22H22N2O3S2

Molecular Weight : 426.55 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, and a benzoate moiety that enhances its solubility and bioavailability.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

| This compound | C. albicans | 12 µg/mL |

These findings suggest that the compound's thiazole structure contributes to its antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound also shows potential as an antitumor agent. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of apoptotic pathways.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results revealed:

- Cell Lines Tested : MCF-7 (breast), A549 (lung)

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

The compound exhibited significant cytotoxic effects, indicating its potential for development as an anticancer therapeutic.

Agricultural Applications

In addition to its medicinal properties, this compound has been investigated for its use in agriculture as a fungicide. The thiazole moiety is known to possess fungicidal properties, making this compound suitable for controlling phytopathogenic fungi.

Table 2: Fungicidal Activity Data

| Compound | Target Fungi | Effective Concentration |

|---|---|---|

| This compound | Fusarium spp. | 50 µg/mL |

| This compound | Botrytis cinerea | 30 µg/mL |

These results support the compound's potential as a sustainable agricultural solution to combat fungal diseases in crops.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenoxyphenyl group can enhance binding affinity to specific receptors, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure but differ in their functional groups and biological activities.

Phenoxyphenyl Derivatives: Compounds such as 4-phenoxyphenol and 4-phenoxybenzoic acid have similar phenoxyphenyl groups but lack the thiazole ring.

Uniqueness

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is unique due to its combination of a thiazole ring, phenoxyphenyl group, and benzoate ester, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for further research and development .

Biological Activity

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a thiazole ring, phenoxy groups, and carbamothioyl functionalities. Its molecular formula is , and it has a molecular weight of approximately 446.51 g/mol.

Biological Activity

1. Antioxidant Activity

Research indicates that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, similar thiazole derivatives have demonstrated xanthine oxidase inhibitory activity, suggesting that this compound may also possess this capability . This activity is essential for combating oxidative stress-related diseases.

2. Anticancer Potential

Thiazole derivatives have been studied for their anticancer properties. A study highlighted the efficacy of thiazole-based compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound could potentially share similar mechanisms due to its structural similarities with known anticancer agents .

3. Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Studies on related compounds have shown effectiveness against a range of bacterial strains, indicating that this compound might also exhibit antimicrobial effects .

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in oxidative stress and inflammation.

- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties likely stem from the ability to scavenge ROS, thereby protecting cells from oxidative damage.

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling a 4-(4-phenoxyphenyl)thiazole precursor with carbamothioyl and carbamoyl intermediates. Key steps include:

- Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .

- Carbamothioyl coupling under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiourea moiety .

- Esterification of the benzoic acid intermediate using methanol and catalytic H₂SO₄ .

Yield optimization requires precise control of temperature (e.g., 60–80°C for coupling) and stoichiometric ratios. Impurities often arise from incomplete thiazole cyclization or side reactions during carbamothioyl coupling. Purity is confirmed via HPLC (>95%) and NMR .

Q. Q2. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thiazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 507.1) and detects fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and resolve isomers .

- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) refine crystal data, resolving bond lengths and angles in the thiazole-carbamoyl framework .

Q. Q3. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 200°C, releasing toxic fumes (e.g., SOₓ, CO). Use inert atmospheres (N₂/Ar) for high-temperature reactions .

- pH Sensitivity : Hydrolysis of the ester group occurs under strong acidic/basic conditions. Avoid prolonged exposure to pH <3 or >10 .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .

Stability is monitored via TGA (thermal decomposition profile) and periodic HPLC analysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural analogs : Minor substituent changes (e.g., phenoxy vs. chlorophenyl groups) alter target binding. Compare activity across analogs using SAR studies .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols (e.g., MTT assays at 24/48h) .

- Solubility limitations : Poor aqueous solubility (>10 µM in DMSO) may underreport activity. Use surfactants (e.g., Tween-80) or nanoformulations to improve bioavailability .

Q. Q5. What computational methods are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cytochrome P450, kinase enzymes). The thiazole-carbamoyl scaffold shows affinity for hydrophobic pockets .

- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical residues (e.g., His⁸⁷ in CYP3A4) .

- QSAR Models : Train models using descriptors like logP (≈3.5) and polar surface area (≈90 Ų) to predict ADMET properties .

Q. Q6. How can researchers analyze the compound’s crystal structure to inform drug design?

Methodological Answer:

- SHELX Refinement : Use SHELXL to solve single-crystal X-ray data, identifying key interactions (e.g., hydrogen bonds between the carbamoyl group and solvent molecules) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions contribute 15% of crystal packing) .

- Polymorph Screening : Screen solvents (e.g., ethanol/water) to isolate stable polymorphs with improved solubility .

Methodological Challenges

Q. Q7. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Acute Toxicity Screening : Conduct OECD 423 tests (oral/dermal LD₅₀) to classify hazards (Category 4 toxicity per CLP regulations) .

- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., sulfoxide derivatives) formed via hepatic CYP450 metabolism .

- Protective Measures : Use fume hoods, PPE (EN 374 gloves), and respiratory protection (NIOSH P95) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.